N,N-Diglycidyl-4-glycidyloxyaniline

Catalog No.
S581266
CAS No.
5026-74-4
M.F
C15H19NO4
M. Wt
277.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diglycidyl-4-glycidyloxyaniline

CAS Number

5026-74-4

Product Name

N,N-Diglycidyl-4-glycidyloxyaniline

IUPAC Name

4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

InChI

InChI=1S/C15H19NO4/c1-3-12(17-9-15-10-20-15)4-2-11(1)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2

InChI Key

AHIPJALLQVEEQF-UHFFFAOYSA-N

SMILES

C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OCC4CO4

Synonyms

4-glycidyloxy-N,N-diglycidylaniline homopolymer, GDOGDA

Canonical SMILES

C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OCC4CO4

Synthesis and Characterization

4-(Diglycidylamino)phenyl glycidyl ether, also known as N,N-Diglycidyl-4-glycidyloxyaniline, is a chemical compound synthesized for its reactive functional groups. Researchers have investigated methods for its synthesis using various techniques, such as the reaction of epichlorohydrin with N-(4-aminophenyl)glycidamide []. These studies explore the reaction conditions and purification methods to obtain the desired product with high yield and purity.

Material Science Applications

Due to the presence of epoxy groups, 4-(Diglycidylamino)phenyl glycidyl ether has been explored as a potential component in epoxy resin formulations []. Research in this area focuses on the compound's influence on the mechanical properties, thermal stability, and curing behavior of the resins. Scientists investigate how this compound contributes to the overall performance of the cured epoxy resins.

N,N-Diglycidyl-4-glycidyloxyaniline is a chemical compound with the molecular formula C15H19NO4C_{15}H_{19}NO_{4} and a CAS number of 5026-74-4. It is characterized by the presence of two glycidyl groups attached to an aniline derivative, making it a versatile epoxy resin. This compound is primarily utilized in various industrial applications due to its excellent mechanical properties and chemical resistance. Its structure features an aromatic amine linked to glycidyl ether groups, which contribute to its reactivity and ability to form cross-linked networks when cured.

4-(Diglycidylamino)phenyl glycidyl ether is considered a hazardous compound due to the following properties []:

  • Skin irritant: Can cause skin irritation and allergic reactions upon contact [].
  • Suspected mutagen: May alter DNA and potentially lead to genetic mutations [].
  • Harmful if ingested: Ingestion can cause adverse health effects [].
  • Aquatic toxicity: May be harmful to aquatic organisms [].
, primarily due to its epoxy groups:

  • Epoxy Ring Opening: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of cross-linked polymers. This reaction is crucial in the curing process of epoxy resins.
  • Substitution Reactions: The compound can participate in substitution reactions where the epoxy group is replaced by other functional groups, allowing for the modification of polymer properties.

These reactions are essential for its application in creating durable materials used in coatings, adhesives, and composites.

Research indicates that N,N-Diglycidyl-4-glycidyloxyaniline exhibits biological activity that may impact its use in biomedical applications. Studies have suggested that it can act as an inhibitor in photosensitized formulations, demonstrating potential effects on polymerization processes . Its biocompatibility makes it a candidate for drug delivery systems and tissue engineering applications, although further studies are necessary to fully understand its biological interactions.

The synthesis of N,N-Diglycidyl-4-glycidyloxyaniline typically involves the following steps:

  • Reaction with Epichlorohydrin: The primary method involves reacting 4-aminophenol with an excess of epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms glycidyl ether groups on the phenyl ring.
  • Purification: The crude product is purified through methods like distillation or recrystallization to obtain the pure compound .

In industrial contexts, these processes are scaled up, optimizing reaction conditions to achieve high yields and purity levels, often employing continuous reactors and advanced purification techniques like chromatography.

N,N-Diglycidyl-4-glycidyloxyaniline has a broad range of applications across various fields:

  • Polymer Chemistry: It serves as a cross-linking agent in high-performance polymers and composites.
  • Adhesives and Sealants: Its strong bonding properties make it suitable for formulating industrial adhesives and sealants.
  • Coatings: The compound is used in protective coatings due to its excellent chemical resistance and mechanical properties.
  • Biomedical

Several compounds share structural similarities with N,N-Diglycidyl-4-glycidyloxyaniline, each possessing unique properties:

Compound NameStructure CharacteristicsUnique Properties
Diglycidyl Ether of Bisphenol AContains two epoxy groupsHigh thermal stability; widely used in coatings
Epoxy Resin Derived from EpichlorohydrinSimilar epoxy functionalityVersatile applications; often used in adhesives
4-GlycidyloxyanilineSingle glycidyl group attached to anilineLower reactivity compared to diglycidyl variants

N,N-Diglycidyl-4-glycidyloxyaniline stands out due to its dual glycidyl groups which enhance cross-linking potential compared to similar compounds. This feature contributes significantly to its mechanical strength and durability in applications.

Physical Description

Liquid

XLogP3

1.1

UNII

FK8Z40U76H

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (54.6%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (74.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (54.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (36.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (63.19%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (36.81%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (25.15%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (60.74%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

5026-74-4

Wikipedia

P-glycidoxy-N,N-diglycidylaniline

General Manufacturing Information

Computer and electronic product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Plastics product manufacturing
Transportation equipment manufacturing
2-Oxiranemethanamine, N-[4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Dates

Modify: 2023-08-15

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